molecular formula C8H9Br2N B14912340 2,5-Dibromo-4-(iso-propyl)pyridine

2,5-Dibromo-4-(iso-propyl)pyridine

Cat. No.: B14912340
M. Wt: 278.97 g/mol
InChI Key: DETLOTJXFUQLST-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-(iso-propyl)pyridine is a brominated pyridine derivative with the molecular formula C8H9Br2N. It is characterized by the presence of two bromine atoms at the 2nd and 5th positions and an iso-propyl group at the 4th position on the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(iso-propyl)pyridine typically involves the bromination of 4-(iso-propyl)pyridine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient processes. For instance, a practical and reliable synthesis method involves the bromination of 2-amino-5-bromopyridine followed by further bromination to achieve the desired product. This method ensures high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-(iso-propyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dibromo-4-(iso-propyl)pyridine finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(iso-propyl)pyridine primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating various substitution and coupling reactions. The iso-propyl group influences the compound’s steric and electronic properties, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 2,5-Dibromopyridine
  • 2,6-Dibromopyridine
  • 3,5-Dibromopyridine
  • 2,5-Dibromopyrimidine

Comparison: Compared to its analogs, 2,5-Dibromo-4-(iso-propyl)pyridine is unique due to the presence of the iso-propyl group, which imparts distinct steric and electronic effects.

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

2,5-dibromo-4-propan-2-ylpyridine

InChI

InChI=1S/C8H9Br2N/c1-5(2)6-3-8(10)11-4-7(6)9/h3-5H,1-2H3

InChI Key

DETLOTJXFUQLST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1Br)Br

Origin of Product

United States

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